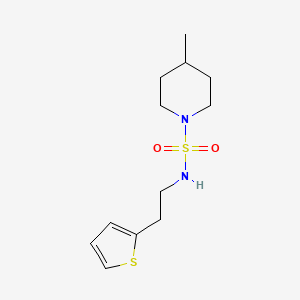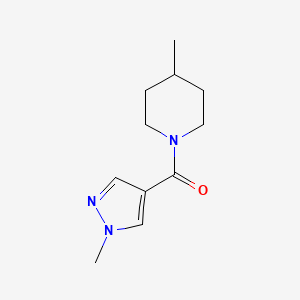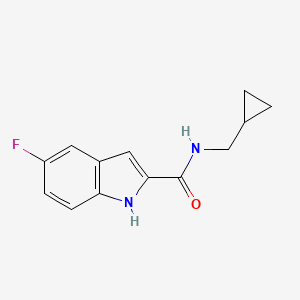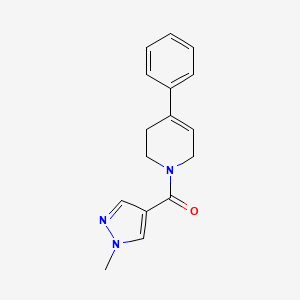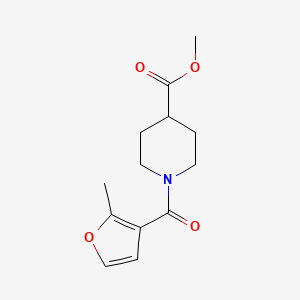
N-(3-Methylbenzyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylbenzyl)cyclobutanecarboxamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It was originally developed by the pharmaceutical company Merck for the treatment of growth hormone deficiency and muscle wasting disorders. In recent years, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase muscle mass and reduce body fat.
Wirkmechanismus
N-(3-Methylbenzyl)cyclobutanecarboxamide works by binding to the ghrelin receptor, which is located in the hypothalamus of the brain. This binding stimulates the release of growth hormone and IGF-1 from the pituitary gland, leading to increased muscle mass, improved bone density, and reduced body fat.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass and muscle strength in healthy adults. It also improves bone density and mineralization in elderly patients with osteoporosis. In addition, it has been found to improve sleep quality and cognitive function in elderly patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-Methylbenzyl)cyclobutanecarboxamide for laboratory experiments is its ability to stimulate the release of growth hormone and IGF-1 without affecting other hormones such as cortisol and insulin. This makes it a useful tool for studying the effects of growth hormone on various physiological processes. However, one limitation of using this compound in laboratory experiments is its high cost compared to other growth hormone secretagogues.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-Methylbenzyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of age-related cognitive decline and Alzheimer's disease. It has also been suggested that this compound may have anti-inflammatory effects and could be useful in the treatment of inflammatory conditions such as rheumatoid arthritis. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound for the treatment of growth hormone deficiency and other medical conditions.
Synthesemethoden
The synthesis of N-(3-Methylbenzyl)cyclobutanecarboxamide involves the reaction of 3-methylbenzylamine with cyclobutanecarboxylic acid chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylbenzyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to increase bone density and improve bone mineralization in elderly patients with osteoporosis. It has also been found to improve muscle mass and strength in patients with muscle wasting disorders such as sarcopenia and cachexia.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-2-5-11(8-10)9-14-13(15)12-6-3-7-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOJFXLYHKHUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)
